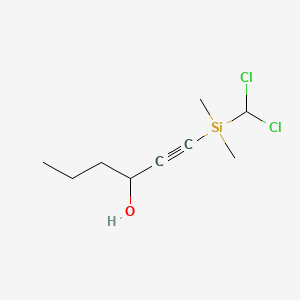
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol
Description
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol is an organosilicon compound with the molecular formula C9H16Cl2OSi and a molar mass of 239.21 g/mol . This compound is characterized by the presence of a dichloromethyl group, a dimethylsilyl group, and a hexyn-3-ol moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
CAS No. |
25898-71-9 |
|---|---|
Molecular Formula |
C9H16Cl2OSi |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
1-[dichloromethyl(dimethyl)silyl]hex-1-yn-3-ol |
InChI |
InChI=1S/C9H16Cl2OSi/c1-4-5-8(12)6-7-13(2,3)9(10)11/h8-9,12H,4-5H2,1-3H3 |
InChI Key |
QIAUEGMSDLCASN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C[Si](C)(C)C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol typically involves the reaction of hexyn-3-ol with dichloromethyl(dimethyl)silane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of biochemical pathways involving silicon.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol exerts its effects involves the interaction of its functional groups with various molecular targets. The dichloromethyl group can participate in nucleophilic substitution reactions, while the dimethylsilyl group can form stable silicon-oxygen bonds. These interactions can influence biochemical pathways and chemical reactions .
Comparison with Similar Compounds
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol can be compared with other similar compounds, such as:
Dichlorodimethylsilane: A common reagent used in the synthesis of silicon-containing compounds.
Chlorodimethylsilane: Another silicon-based reagent with similar reactivity.
Methyltrichlorosilane: Used in the production of silicone polymers and resins.
The uniqueness of 1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


